molecular formula C9H19Br B13168269 4-(Bromomethyl)-4-methylheptane

4-(Bromomethyl)-4-methylheptane

Cat. No.: B13168269
M. Wt: 207.15 g/mol
InChI Key: MVERQGWVPBFXFI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-methylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-methylheptane typically involves the bromination of 4-methylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under UV light. The reaction proceeds as follows:

    Initiation: The radical initiator decomposes under UV light to form free radicals.

    Propagation: The bromine radical generated from NBS abstracts a hydrogen atom from 4-methylheptane, forming a carbon radical.

    Termination: The carbon radical reacts with another bromine molecule to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-methylheptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-4-methylheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-methylheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4-methylheptane: Similar structure but with a chlorine atom instead of bromine.

    4-(Iodomethyl)-4-methylheptane: Similar structure but with an iodine atom instead of bromine.

    4-(Hydroxymethyl)-4-methylheptane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

4-(Bromomethyl)-4-methylheptane is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

4-(bromomethyl)-4-methylheptane

InChI

InChI=1S/C9H19Br/c1-4-6-9(3,8-10)7-5-2/h4-8H2,1-3H3

InChI Key

MVERQGWVPBFXFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCC)CBr

Origin of Product

United States

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